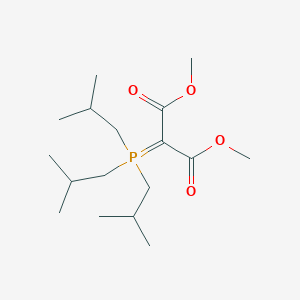![molecular formula C10H7BrF3NO B3042156 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 518989-91-8](/img/structure/B3042156.png)
4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one
Overview
Description
The compound “4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one” is an organic compound . It has a molecular weight of 294.07 . The IUPAC name for this compound is (3E)-4-(4-bromoanilino)-1,1,1-trifluoro-3-buten-2-one .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis . The InChI code for this compound is 1S/C10H7BrF3NO/c11-7-1-3-8(4-2-7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ .It has a storage temperature of room temperature . The CAS Number for this compound is 176722-54-6 .
Scientific Research Applications
Synthesis of Heterocycles
The compound has been utilized in the synthesis of trifluoromethylpyrroles and related heterocycles. Specifically, the syntheses of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones are described from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one and α-amino acids. These intermediates are used to obtain pyrroles and other bicyclic heteroaromatics with trifluoromethyl substitution, either by simple dehydration or with concomitant decarboxylation (Andrew & Mellor, 2000).
Synthesis of Quinolines
The compound is also key in the synthesis of 2-(trifluoromethyl)quinolines. The process involves deprotonation of N-ethylidene-tert-butylamine with lithium diisopropylamide and subsequent condensation with Et trifluoroacetate, producing 4-tert-butylamino-1,1,1-trifluorobut-3-en-2-one. An exchange of the amino substituent occurs under mildly acidic conditions, leading to the synthesis of 2-(trifluoromethyl)quinolines (Keller & Schlosser, 1996).
Crystallographic and Theoretical Studies
This compound has been subject to X-ray crystallographic and theoretical studies, particularly for its potential as an anticonvulsant enaminone. The studies aimed to establish its structure and the energetically preferred conformation responsible for biological activity. X-ray crystallography and ab initio calculations were employed to determine the structure and energetically favorable conformations (Edafiogho et al., 2003).
Photophysical and Biomolecular Binding Properties
The compound has been used in synthesizing new series of quinolines, exploring their photophysical analyses and biomolecular binding properties. These studies provide insights into the interactions of these compounds with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, which are crucial for understanding their potential biological applications (Bonacorso et al., 2018).
properties
IUPAC Name |
(E)-4-(4-bromoanilino)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-1-3-8(4-2-7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBODWDWEPNVSJO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



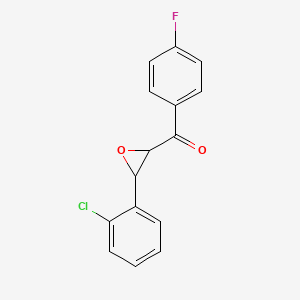

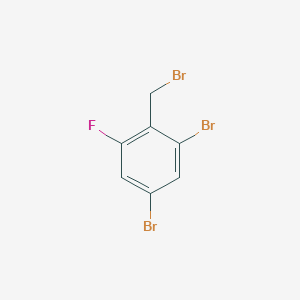
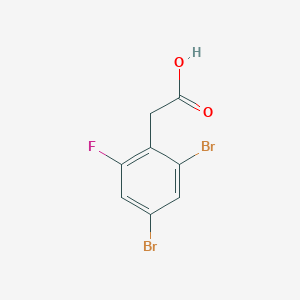
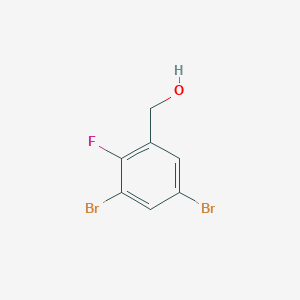
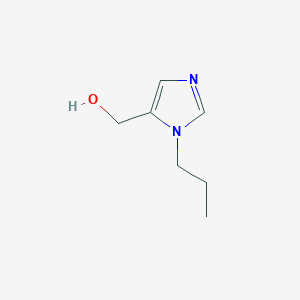

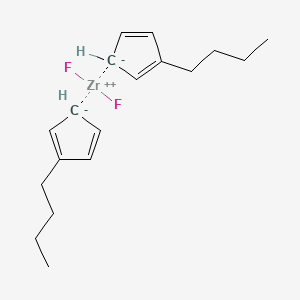
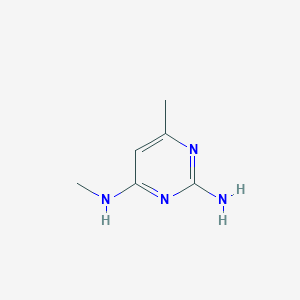
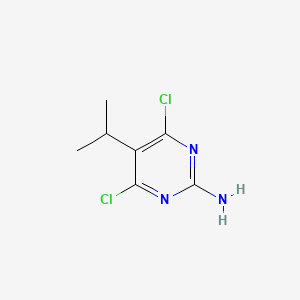
![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3042089.png)
![Amino[4-(pentyloxy)phenyl]acetic acid](/img/structure/B3042090.png)
![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)
